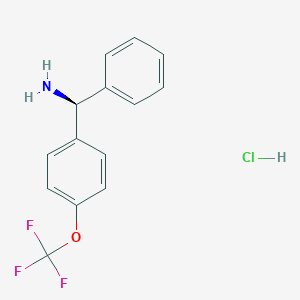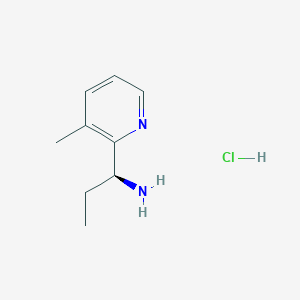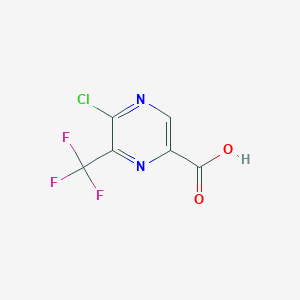
5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid: is a chemical compound that belongs to the pyrazine family. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 6th position, and a carboxylic acid group at the 2nd position of the pyrazine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of a pyrazine derivative followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the intermediate compound to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient conversion of starting materials to the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, resulting in the formation of reduced analogs.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Derivatives of this compound are explored for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, derivatives of this compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-Chloro-6-(trifluoromethyl)pyrazine
Comparison: Compared to similar compounds, 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid is unique due to the specific positioning of its functional groups. The presence of both a chloro and a trifluoromethyl group on the pyrazine ring imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H2ClF3N2O2 |
|---|---|
Peso molecular |
226.54 g/mol |
Nombre IUPAC |
5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-4-3(6(8,9)10)12-2(1-11-4)5(13)14/h1H,(H,13,14) |
Clave InChI |
MFFXGWREEQYGOS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)Cl)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


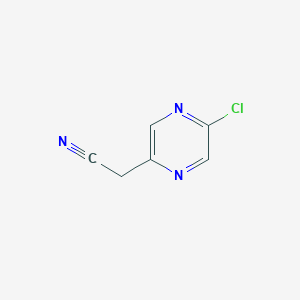
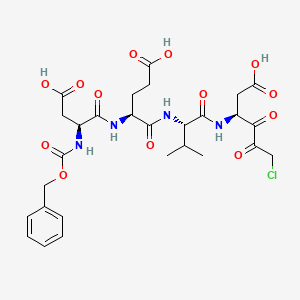
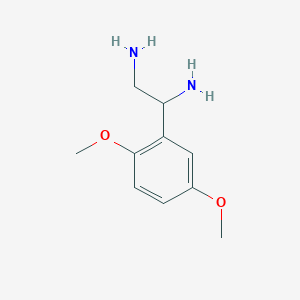
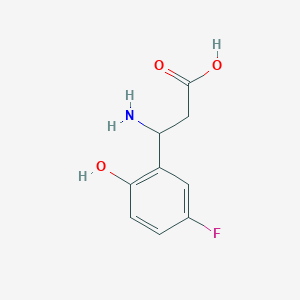
![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)

![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)
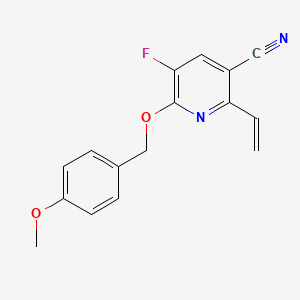

![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)
